molecular formula C14H12F2O2 B8781926 1-(Benzyloxy)-4-(difluoromethoxy)benzene

1-(Benzyloxy)-4-(difluoromethoxy)benzene

Cat. No.: B8781926
M. Wt: 250.24 g/mol
InChI Key: BTRDDSVHQZPIMR-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(difluoromethoxy)benzene is a diaryl ether derivative featuring a benzyloxy (-OCH2C6H5) group at the para position relative to a difluoromethoxy (-OCF2H) group on a benzene ring. This compound combines the steric bulk of the benzyl moiety with the electron-withdrawing properties of the difluoromethoxy group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis likely involves O-alkylation of 4-(difluoromethoxy)phenol with benzyl bromide under basic conditions, analogous to methods reported for related compounds .

Properties

Molecular Formula

C14H12F2O2

Molecular Weight

250.24 g/mol

IUPAC Name

1-(difluoromethoxy)-4-phenylmethoxybenzene

InChI

InChI=1S/C14H12F2O2/c15-14(16)18-13-8-6-12(7-9-13)17-10-11-4-2-1-3-5-11/h1-9,14H,10H2

InChI Key

BTRDDSVHQZPIMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

1-(Difluoromethoxy)-4-Methylbenzene (CAS 1583-83-1)

  • Structure : Difluoromethoxy (-OCF2H) and methyl (-CH3) groups at para positions.
  • Key Differences :
    • The methyl group enhances electron density on the aromatic ring compared to the benzyloxy group, increasing reactivity toward electrophilic substitution.
    • Commercially available at 97–98% purity, indicating robust synthetic protocols .
  • Applications : Used as a building block in fluorinated materials due to its stability and moderate electronic effects.

1-(Benzyloxy)-4-Bromobenzene (CAS 6793-92-6)

  • Structure : Benzyloxy and bromine substituents at para positions.
  • Key Differences: Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the difluoromethoxy group. Synthesized via benzyl bromide and 4-bromophenol, yielding 53–77% under iron or iridium catalysis .
  • Applications : Intermediate for synthesizing biaryl compounds in medicinal chemistry .

4-Bromo-2-Fluoro-1-(Trifluoromethoxy)benzene (CAS 105529-58-6)

  • Structure : Bromine, fluorine, and trifluoromethoxy (-OCF3) groups.
  • Key Differences :
    • The trifluoromethoxy group is more electron-withdrawing than difluoromethoxy, further deactivating the aromatic ring.
    • Multiple halogens enhance utility in sequential functionalization but complicate regioselectivity .
  • Applications : Precursor for fluorinated agrochemicals and pharmaceuticals.

1-(Benzyloxy)-2-Fluoro-4-(Trifluoromethyl)benzene (CAS 1044067-80-2)

  • Structure : Benzyloxy, fluorine, and trifluoromethyl (-CF3) groups.
  • Key Differences :
    • The trifluoromethyl group introduces steric hindrance and strong electron withdrawal, reducing nucleophilic aromatic substitution rates compared to difluoromethoxy.
    • Fluorine at the ortho position further directs electrophilic reactions to specific sites .
  • Applications : Explored in drug discovery for metabolic stability enhancement.

1-(Benzyloxy)-4-(2-Bromoethoxy)benzene

  • Structure : Benzyloxy and bromoethoxy (-OCH2CH2Br) groups.
  • Key Differences :
    • The bromoethoxy chain enables alkylation or elimination reactions, offering pathways for polymer or dendrimer synthesis.
    • Synthesized via Cs2CO3-mediated alkylation, similar to methods for 4-(benzyloxy)-3-phenethoxybenzaldehyde .
  • Applications : Building block for surfactants and liquid crystals.

Comparative Data Table

Compound Name Substituents Molecular Weight Key Reactivity Features Yield in Synthesis Applications
1-(Benzyloxy)-4-(difluoromethoxy)benzene -OCH2C6H5, -OCF2H ~262.2* Moderate electron withdrawal, steric bulk Not reported Pharmaceutical intermediates
1-(Difluoromethoxy)-4-methylbenzene -OCF2H, -CH3 158.1 Electron-rich ring, high purity N/A (commercial) Fluorinated materials
1-(Benzyloxy)-4-bromobenzene -OCH2C6H5, -Br 259.1 Cross-coupling precursor 53–77% Biaryl synthesis
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene -Br, -F, -OCF3 277.0 Strong electron withdrawal, multi-halogenated Not reported Agrochemical intermediates
1-(Benzyloxy)-2-fluoro-4-(trifluoromethyl)benzene -OCH2C6H5, -F, -CF3 270.2 Steric hindrance, metabolic stability Not reported Drug discovery
1-(Benzyloxy)-4-(2-bromoethoxy)benzene -OCH2C6H5, -OCH2CH2Br 321.2 Flexible alkyl chain, leaving group Not reported Polymers, surfactants

*Estimated based on molecular formula C14H12F2O2.

Research Findings and Trends

  • Electronic Effects : Difluoromethoxy balances electron withdrawal and steric effects, making it preferable over -OCF3 in reactions requiring moderate ring deactivation .
  • Synthetic Challenges : Fluorinated analogs often require specialized conditions (e.g., Ir photocatalysts for fluoromethylation ), whereas brominated derivatives are more straightforward to functionalize .
  • Biological Relevance : Fluorine and trifluoromethyl groups improve metabolic stability, but difluoromethoxy offers a compromise between lipophilicity and electronic effects .

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